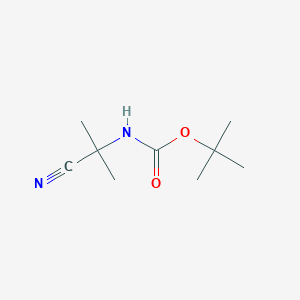

tert-Butyl (2-cyanopropan-2-yl)carbamate

説明

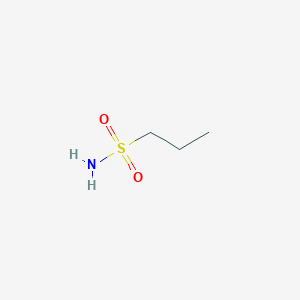

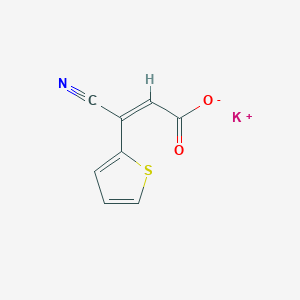

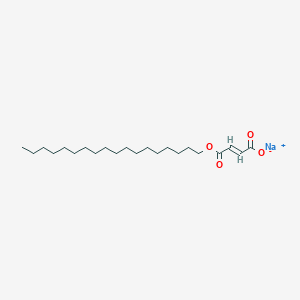

“tert-Butyl (2-cyanopropan-2-yl)carbamate” is a chemical compound with the molecular formula C9H16N2O2 . It is used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .

Molecular Structure Analysis

The molecular structure of “tert-Butyl (2-cyanopropan-2-yl)carbamate” consists of 9 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The InChI representation of the molecule isInChI=1S/C9H16N2O2/c1-8(2,3)13-7(12)11-9(4,5)6-10/h1-5H3,(H,11,12) . Physical And Chemical Properties Analysis

The molecular weight of “tert-Butyl (2-cyanopropan-2-yl)carbamate” is 184.24 g/mol . It has a computed XLogP3-AA value of 1.3, indicating its lipophilicity . The compound has one hydrogen bond donor count and three hydrogen bond acceptor counts . The topological polar surface area is 62.1 Ų .科学的研究の応用

Chemoselective N-tert-Butoxycarbonylation Reagent

Application: tert-Butyl (2-cyanopropan-2-yl)carbamate serves as a green and chemoselective N-tert-butoxycarbonylation reagent. It demonstrates remarkable effectiveness in selectively protecting aromatic and aliphatic amines. The reaction proceeds under mild, environmentally friendly conditions, yielding high yields within just one hour. Additionally, the Boc carrier is easily recyclable, making it promising for industrial production .

Palladium-Catalyzed Synthesis of N-Boc-Protected Anilines

Application: In organic synthesis, this compound participates in the palladium-catalyzed synthesis of N-Boc-protected anilines. By using tert-butyl carbamate, chemists can efficiently introduce Boc (tert-butoxycarbonyl) protecting groups onto aromatic amines. These protected anilines serve as versatile intermediates in various synthetic pathways .

Tetrasubstituted Pyrrole Synthesis

Application: tert-Butyl (2-cyanopropan-2-yl)carbamate plays a crucial role in the synthesis of tetrasubstituted pyrroles. These pyrroles are functionalized with ester or ketone groups at the C-3 position. The compound’s reactivity allows for the construction of complex pyrrole frameworks, which find applications in medicinal chemistry and materials science .

Skin Permeation Studies

Application: Researchers utilize tert-butyl (2-cyanopropan-2-yl)carbamate in skin permeation studies. Its Log Kp (skin permeation coefficient) of -6.68 cm/s indicates its ability to penetrate the skin. Understanding skin permeation properties is crucial for designing transdermal drug delivery systems.

CNS Permeability

Application: This compound exhibits blood-brain barrier (BBB) permeability, making it relevant for central nervous system (CNS) drug development. Its high gastrointestinal (GI) absorption further enhances its potential as a CNS-active compound.

Chemical Reagent and Organic Building Block

Application: tert-Butyl (2-cyanopropan-2-yl)carbamate serves as a valuable chemical reagent and organic building block. Researchers can incorporate it into diverse synthetic routes to access more complex molecules. Its solubility in polar solvents like methylene chloride and chloroform facilitates its use in various reactions .

特性

IUPAC Name |

tert-butyl N-(2-cyanopropan-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2/c1-8(2,3)13-7(12)11-9(4,5)6-10/h1-5H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIGXCVOTKUOLHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (2-cyanopropan-2-yl)carbamate | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Potassium benzo[d][1,3]dioxol-5-yltrifluoroborate](/img/structure/B152783.png)